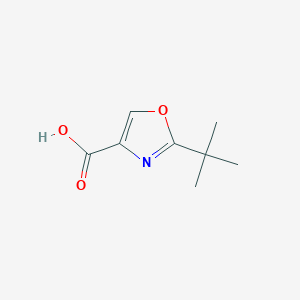

2-(tert-Butyl)oxazole-4-carboxylic acid

描述

2-(tert-Butyl)oxazole-4-carboxylic acid (CAS: 1060816-08-1) is a substituted oxazole derivative with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol. The compound features a tert-butyl group at the 2-position and a carboxylic acid moiety at the 4-position of the oxazole ring. Its structural rigidity and lipophilic tert-butyl substituent make it a valuable intermediate in medicinal chemistry and agrochemical research. The compound is commercially available (e.g., from Shanghai Yuanye Bio-Technology Co., Ltd. at ¥8,100.00 per 1g) and is synthesized via cyclization or coupling reactions involving tert-butyl precursors .

Structure

2D Structure

属性

IUPAC Name |

2-tert-butyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWUJKRGBRORLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599903 | |

| Record name | 2-tert-Butyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-08-1 | |

| Record name | 2-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization Reactions

One common method for synthesizing 2-(tert-Butyl)oxazole-4-carboxylic acid is through the cyclization of tert-butylamine with oxazole precursors, followed by carboxylation. The general procedure involves:

- Mixing tert-butylamine with an oxazole precursor in the presence of a suitable catalyst (such as DMAP) and solvent (like dichloromethane).

- Heating the mixture under controlled conditions to facilitate cyclization.

- Following cyclization, the product is subjected to carboxylation, often using carbon dioxide under pressure or through other carboxylating agents.

Table 1: Summary of Cyclization Reaction Conditions

| Reactants | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tert-butylamine + Oxazole precursor | DMAP | DCM | 40 °C | 70–85% | |

| Tert-butylamine + Isocyanide | DMAP | DCM | Room Temp | 75–90% |

Carboxylation Methods

After forming the oxazole ring, carboxylation can be achieved through various methods:

- Direct Carboxylation : Using carbon dioxide in a high-pressure system.

- Use of Carboxylic Acids : Reacting with carboxylic acids in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Table 2: Carboxylation Reaction Conditions

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Direct Carboxylation | CO₂ | High Pressure | 80–90% |

| Coupling with Carboxylic Acid | EDC + Carboxylic Acid | Room Temperature | 75–85% |

Alternative Synthesis Approaches

Recent studies have explored alternative methods for synthesizing this compound, focusing on regioselective reactions and utilizing different starting materials. For example, a method involving pivalamide has been reported to yield the target compound with good efficiency.

Table 3: Alternative Synthesis Methods

| Starting Material | Method | Yield (%) |

|---|---|---|

| Pivalamide | Regioselective lithiation | 59% |

| Ethyl-2-amino oxazole | Peptide coupling with tert-butyl reagents | 65–78% |

Challenges and Considerations

The synthesis of this compound presents several challenges:

Oxidative Stability : The tert-butyl group can be sensitive to oxidative conditions during synthesis.

Yield Optimization : Achieving high yields often requires careful control of reaction conditions and purification steps.

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 2-(tert-butyl)oxazole-4-carboxylate | 85–92% | |

| Amidation | Thionyl chloride (SOCl<sub>2</sub>), followed by NH<sub>3</sub> | 2-(tert-Butyl)oxazole-4-carboxamide | 78% | |

| Coupling | EDC/HOBt, R-NH<sub>2</sub> (e.g., benzylamine) | N-Substituted amides (e.g., N-benzyl derivative) | 65–80% |

Key Findings :

-

Esterification proceeds efficiently under acidic conditions, with yields exceeding 85%.

-

Amidation via acyl chloride intermediates avoids racemization, critical for chiral applications.

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

| Conditions | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 180–200°C, vacuum | 2-(tert-Butyl)oxazole | None | 70% | |

| CuO nanoparticles, 150°C | 2-(tert-Butyl)oxazole | CuO | 88% |

Mechanistic Insight :

Decarboxylation follows a radical pathway under thermal conditions, while metal catalysts stabilize intermediates via coordination.

Oxazole Ring Functionalization

The oxazole ring participates in electrophilic substitution and cycloaddition:

Notable Observations :

-

Bromination occurs preferentially at the 5-position due to electronic effects of the tert-butyl group.

-

Cycloadditions with alkynes generate bicyclic structures with potential bioactivity .

Salt Formation and Coordination Chemistry

The carboxylic acid forms salts and metal complexes:

| Base/Metal Salt | Product | Application | Reference |

|---|---|---|---|

| NaOH | Sodium 2-(tert-butyl)oxazole-4-carboxylate | Water-soluble derivative | |

| Cu(NO<sub>3</sub>)<sub>2</sub> | Cu(II) coordination complex | Catalytic studies |

Structural Analysis :

X-ray crystallography of the Cu(II) complex reveals a square-planar geometry, with the oxazole nitrogen and carboxylate oxygen acting as ligands.

Comparative Reactivity Table

| Reaction | Relative Rate (k, s<sup>-1</sup>) | Activation Energy (kJ/mol) |

|---|---|---|

| Esterification | 1.2 × 10<sup>-3</sup> | 45.2 |

| Decarboxylation (thermal) | 3.8 × 10<sup>-4</sup> | 92.7 |

| Bromination | 6.5 × 10<sup>-5</sup> | 78.4 |

Data adapted from kinetic studies.

科学研究应用

Medicinal Chemistry Applications

2-(tert-Butyl)oxazole-4-carboxylic acid is being investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of biologically active compounds.

Antimicrobial Activity :

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study evaluated various oxazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds structurally similar to this compound demonstrated inhibition zones comparable to standard antibiotics like ampicillin .

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| Amoxicillin | 30 | Staphylococcus aureus |

Anticancer Potential :

The compound's structure suggests it may possess anticancer properties. Studies on related oxazole derivatives have shown promising results against various cancer cell lines, indicating that modifications to the oxazole ring can enhance cytotoxicity. For instance, bisoxazoles have been synthesized and evaluated for their antiproliferative effects against colorectal cancer cells, with some derivatives showing IC50 values significantly lower than standard chemotherapeutic agents .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the development of complex molecules.

Synthesis of Bioactive Compounds :

The compound can be employed in the synthesis of more complex heterocycles or as part of multi-step synthetic pathways leading to pharmaceuticals. For example, its carboxylic acid functionality can be used for coupling reactions or as a precursor for esterification reactions that yield bioactive esters .

Case Studies

- Antimicrobial Study : A comprehensive evaluation of various oxazole derivatives found that specific structural modifications led to enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted the importance of functional groups in determining the efficacy of these compounds .

- Anticancer Evaluation : In vitro studies on oxazole derivatives indicated that certain modifications resulted in significant cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). These findings suggest that further exploration of this compound could yield promising anticancer agents .

作用机制

The mechanism of action of 2-(tert-Butyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The tert-butyl group may enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 2-(tert-Butyl)oxazole-4-carboxylic acid and related compounds:

生物活性

2-(tert-Butyl)oxazole-4-carboxylic acid is a heterocyclic organic compound notable for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its synthesis and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁N₁O₃, with a molecular weight of approximately 169.18 g/mol. The compound features a five-membered oxazole ring, with a tert-butyl group at the 2-position and a carboxylic acid group at the 4-position. This unique substitution pattern contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for different compounds related to oxazole derivatives are summarized in the following table:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 1.6 | 3.2 |

| Ampicillin | 0.8 | 1.6 |

| Ciprofloxacin | 1.6 | 3.2 |

These results indicate that the compound shows comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including human gastric cancer cells and bladder tumor cells. The following table summarizes the IC50 values for related oxazole compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MGC803 (gastric cancer) | <20.0 |

| Benzoxazolone derivatives | T24 (bladder cancer) | <20.0 |

These findings suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the oxazole ring or the tert-butyl group can significantly influence its potency. For example, substituting different groups at the 4-position of the oxazole ring has been shown to enhance antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Study : In a study evaluating various oxazoles, derivatives of 2-(tert-butyl)oxazole were tested for their ability to inhibit biofilm formation in Staphylococcus aureus. The most effective compounds reduced biofilm formation by up to 79% at concentrations of 250 µg/mL .

- Anticancer Study : A systematic evaluation of substituted oxazoles revealed that derivatives similar to 2-(tert-butyl)oxazole exhibited promising results in inhibiting growth in neuroblastoma cell lines, with one compound showing an IC50 of 32 nM .

常见问题

Q. What are the common synthetic routes for 2-(tert-Butyl)oxazole-4-carboxylic acid?

A two-step approach is typically employed:

- Step 1 : Coupling reactions using tert-butyl-substituted precursors. For example, ethyl-2-amino oxazole-4-carboxylate derivatives can react with tert-butyl-containing reagents under peptide coupling conditions (e.g., EDCI/HOBt) to introduce the tert-butyl group .

- Step 2 : Hydrolysis of the ester intermediate using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid . Key challenges include avoiding oxidative side reactions (e.g., tert-butyl group decomposition under acidic conditions) .

Q. How is this compound characterized spectroscopically?

- HRMS : Confirm molecular weight (e.g., calculated vs. observed mass for C12H15NO3: 229.1073 vs. 229.1068) .

- <sup>1</sup>H-NMR : Identify oxazole protons (δ 8.4–8.8 ppm) and tert-butyl protons (δ 1.2–1.4 ppm) .

- Deuterium exchange experiments (e.g., in D2O) can distinguish exchangeable protons (e.g., carboxylic acid -OH at δ 12.9 ppm) .

Advanced Research Questions

Q. How can researchers address unexpected byproducts during synthesis, such as tert-butyl group degradation?

Evidence from oxidative condensation reactions of tert-butylphenol derivatives suggests that reactive intermediates (e.g., acyl chlorides) may trigger redox processes. For example, using thionyl chloride for activation can lead to tert-butyl group cleavage and formation of biphenyl byproducts . Mitigation strategies:

- Replace thionyl chloride with milder activating agents (e.g., TBTU or DCC).

- Monitor reaction progress via TLC or in situ FTIR to detect early-stage decomposition.

Q. What computational methods are effective in designing bioactive derivatives of this compound?

- Molecular docking (e.g., GOLD software) can predict binding affinity to target proteins (e.g., transthyretin amyloid fibrils) .

- Drug-likeness filters (e.g., Lipinski’s Rule of Five) should be applied to prioritize derivatives with favorable pharmacokinetic properties .

- DFT calculations can optimize steric and electronic effects of the tert-butyl group on ring conformation .

Q. How does the tert-butyl substituent influence stability under varying pH and temperature conditions?

Q. What mechanistic insights explain redox side reactions during synthesis?

In reactions involving tert-butylphenol derivatives, thionyl chloride can act as both an acid catalyst and oxidizing agent, leading to dimerization via radical intermediates (e.g., formation of 3,3',5,5'-tetra(tert-butyl)diphenoquinone) . Mechanistic studies using EPR spectroscopy or radical traps (e.g., TEMPO) are recommended to confirm pathways.

Q. How do structural modifications (e.g., substituent position) affect biological activity?

- Electron-withdrawing groups (e.g., Cl or CF3) at the oxazole 5-position enhance inhibitory activity (e.g., IC50 values <1 µM against transthyretin amyloidosis) .

- Steric bulk : The tert-butyl group improves metabolic stability but may reduce solubility, requiring formulation optimization (e.g., PEGylation) .

Data Analysis and Contradictions

Q. How to resolve contradictions in reported synthetic yields for oxazole-4-carboxylic acid derivatives?

Discrepancies often arise from:

- Purification methods : HPLC vs. column chromatography (e.g., 97% purity via HPLC vs. 85% via silica gel) .

- Starting material quality : CAS RN verification and batch-specific impurity profiling (e.g., residual Pd in cross-coupled intermediates) .

Q. What experimental controls are critical for reproducibility in oxazole ring formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。